![molecular formula C14H18BrN3O2 B13454778 tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13454778.png)
tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to an imidazo[1,2-a]pyridine scaffold, which is further substituted with a bromine atom. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.
Métodos De Preparación
The synthesis of tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Carbamate formation: The final step involves the reaction of the brominated imidazo[1,2-a]pyridine with tert-butyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
tert-Butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the imidazo[1,2-a]pyridine ring or the carbamate moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride or potassium carbonate for carbamate formation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the imidazo[1,2-a]pyridine scaffold.
Biology: It can serve as a probe or ligand in biological studies to investigate the interactions of the imidazo[1,2-a]pyridine core with various biological targets.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through the imidazo[1,2-a]pyridine core. The bromine atom and the carbamate group can also play a role in modulating the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
tert-Butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(1S)-1-{8-chloroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: This compound features a chlorine atom instead of a bromine atom, which can affect its reactivity and binding properties.
tert-Butyl N-[(1S)-1-{8-fluoroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.
tert-Butyl N-[(1S)-1-{8-iodoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: The larger iodine atom can impact the compound’s steric properties and its reactivity in substitution reactions.
The uniqueness of this compound lies in the specific combination of the bromine atom and the imidazo[1,2-a]pyridine core, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H18BrN3O2 |
|---|---|
Peso molecular |
340.22 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18BrN3O2/c1-9(16-13(19)20-14(2,3)4)11-8-18-7-5-6-10(15)12(18)17-11/h5-9H,1-4H3,(H,16,19)/t9-/m0/s1 |
Clave InChI |
SWXAZDNRJYCGAW-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
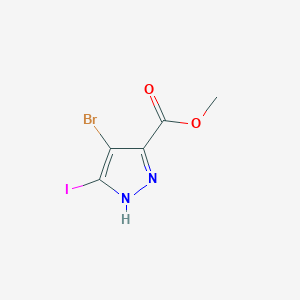
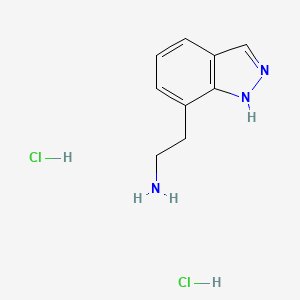
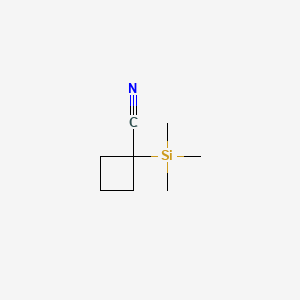
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

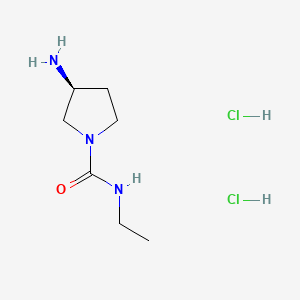
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
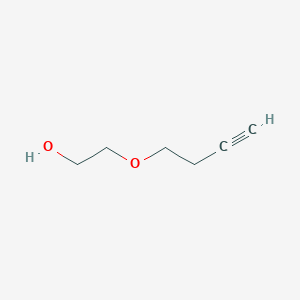
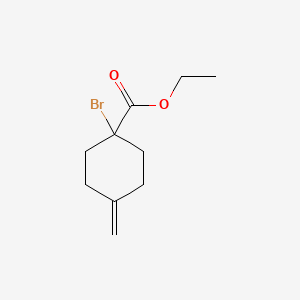
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid](/img/structure/B13454757.png)
![tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate](/img/structure/B13454767.png)
![{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride](/img/structure/B13454770.png)
